Dioctyl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group and two octyl groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and the McKenna synthesis.
Michaelis-Arbuzov Reaction: This method involves the reaction of trialkyl phosphites with alkyl halides.
McKenna Synthesis: This method involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane, followed by desilylation upon contact with water or methanol.
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale reactors that allow for precise control of reaction conditions. The Michaelis-Arbuzov reaction is often preferred due to its high yield and scalability. The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products Formed
Hydrolysis: Phosphonic acids and alcohols.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dioctyl ethylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dioctyl ethylphosphonate exerts its effects involves the interaction of its phosphorus atom with various molecular targets. In biochemical applications, it acts as a chelating agent, binding to metal ions and facilitating their removal or stabilization . In medicinal chemistry, it can inhibit specific enzymes by forming stable complexes with their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ethylphosphonate: Similar structure but with ethyl groups instead of octyl groups.
Dimethyl methylphosphonate: Contains methyl groups instead of octyl groups.
Dioctyl methylphosphonate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
Dioctyl ethylphosphonate is unique due to its combination of long alkyl chains and a phosphorus center, which imparts both hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as in the formulation of flame retardants and plasticizers .
Eigenschaften
CAS-Nummer |
6156-13-4 |
---|---|
Molekularformel |
C18H39O3P |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[ethyl(octoxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C18H39O3P/c1-4-7-9-11-13-15-17-20-22(19,6-3)21-18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |
InChI-Schlüssel |
QCLSSHCNJSKZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(CC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.